molecular formula C14H15ClN4 B12913983 5-(1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl)pyrimidine-4,6-diamine CAS No. 27398-41-0

5-(1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl)pyrimidine-4,6-diamine

Cat. No.: B12913983
CAS No.: 27398-41-0
M. Wt: 274.75 g/mol
InChI Key: QVTGGJMFTGQPNE-UHFFFAOYSA-N
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Description

5-(1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl)pyrimidine-4,6-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl)pyrimidine-4,6-diamine typically involves the reaction of 4-chloroacetophenone with guanidine under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process typically includes recrystallization or chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl)pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine
  • 5-(4-Chlorophenyl)-2-methylprop-1-en-1-yl)pyrimidine-2,4-diamine
  • 5-(4-Chlorophenyl)-2-methylprop-1-en-1-yl)pyrimidine-4,6-dione

Uniqueness

5-(1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl)pyrimidine-4,6-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

27398-41-0

Molecular Formula

C14H15ClN4

Molecular Weight

274.75 g/mol

IUPAC Name

5-[1-(4-chlorophenyl)-2-methylprop-1-enyl]pyrimidine-4,6-diamine

InChI

InChI=1S/C14H15ClN4/c1-8(2)11(9-3-5-10(15)6-4-9)12-13(16)18-7-19-14(12)17/h3-7H,1-2H3,(H4,16,17,18,19)

InChI Key

QVTGGJMFTGQPNE-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=C(C=C1)Cl)C2=C(N=CN=C2N)N)C

Origin of Product

United States

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